molecular formula C19H25N5 B2629128 N'-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine CAS No. 900900-55-2

N'-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine

Cat. No.: B2629128
CAS No.: 900900-55-2
M. Wt: 323.444
InChI Key: VMWVKYAPCWUPSH-UHFFFAOYSA-N
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Description

N'-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core. The compound features a 2-ethyl, 5-methyl, and 3-phenyl substitution pattern on the pyrazolo-pyrimidine scaffold, with an N,N-dimethylethane-1,2-diamine group at position 6. Pyrazolo[1,5-a]pyrimidines are widely studied for their pharmacological relevance, particularly as kinase inhibitors and antimicrobial agents . The dimethyl ethylenediamine side chain in this compound may enhance solubility compared to bulkier or more lipophilic substituents, as seen in related derivatives .

Properties

IUPAC Name

N-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5/c1-5-16-18(15-9-7-6-8-10-15)19-21-14(2)13-17(24(19)22-16)20-11-12-23(3)4/h6-10,13,20H,5,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWVKYAPCWUPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research.

Chemical Structure and Properties

The molecular formula for this compound is C18H24N4C_{18}H_{24}N_4, and it features a unique structure that combines a pyrazolo-pyrimidine core with various substituents that may enhance its biological activity.

PropertyValue
Molecular Weight304.41 g/mol
CAS Number40538-81-6
Chemical StructureChemical Structure

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets involved in various biological processes:

Molecular Targets:

  • Enzymes: The compound may inhibit enzymes related to inflammatory pathways.
  • Receptors: It could interact with receptors involved in cell signaling.

Pathways Involved:
The compound is believed to modulate pathways related to:

  • Inflammation
  • Apoptosis (programmed cell death)
  • Cell proliferation

Antimicrobial Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant inhibition of mycobacterial ATP synthase. This suggests potential applications in treating tuberculosis caused by Mycobacterium tuberculosis .

Anti-inflammatory Effects

Studies have shown that this compound can reduce inflammatory markers in vitro and in vivo models. This activity is attributed to its ability to inhibit pro-inflammatory cytokines .

Anticancer Activity

This compound has been evaluated for its anticancer properties, demonstrating cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and cell cycle arrest . Notably, analogs of this compound have shown promising results against breast and lung cancer cell lines.

Case Study 1: Antituberculosis Activity

A study focusing on the antituberculosis potential of pyrazolo[1,5-a]pyrimidines highlighted that derivatives similar to this compound exhibited IC50 values in the low micromolar range against Mycobacterium tuberculosis .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory effects of this compound on human monocytes, significant reductions in TNF-alpha and IL-6 production were observed at concentrations as low as 10 µM .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Solubility :

  • The dimethyl ethylenediamine group in the target compound likely improves aqueous solubility compared to morpholine (e.g., ) or pyridinylmethyl () substituents, which may exhibit higher lipophilicity.
  • Carboxamide derivatives () face reduced solubility due to intermolecular hydrogen bonding, whereas the target’s flexible amine chain mitigates this issue.

Pyridinylmethyl () and morpholine () groups provide electron-rich regions for metal coordination or hydrogen bonding, absent in the target’s dimethylamine chain.

Synthetic Accessibility :

  • Palladium-catalyzed coupling is a common method for introducing aryl/amine groups to the pyrazolo[1,5-a]pyrimidine core (). The target compound’s synthesis may follow similar protocols, though direct evidence is lacking.
  • Ultrasound-assisted synthesis () improves yields for carboxamide derivatives but is less relevant to amine-substituted analogs.

Q & A

Q. What are the key synthetic routes for this compound?

The synthesis involves cyclization of pyrazolo[1,5-a]pyrimidine precursors followed by functionalization with the N,N-dimethylethane-1,2-diamine moiety. A typical route includes:

  • Step 1 : Cyclization of substituted pyrazole and pyrimidine intermediates under reflux conditions (e.g., in pyridine or ethanol).
  • Step 2 : Nucleophilic substitution or coupling reactions to introduce the diamine group.
  • Purification : Recrystallization from solvents like ethanol or dioxane, yielding 62–70% purity .
  • Key parameters : Temperature control (e.g., 80–100°C), solvent polarity, and catalyst selection (e.g., piperidine) influence yield .

Table 1 : Representative Synthesis Conditions and Yields

PrecursorReaction ConditionsYield (%)Characterization Methods
3-Amino-4,5-dimethylpyrazoleReflux in pyridine, 5 hr70NMR, IR, MS
5-Methyl-3-phenyl derivativeEthanol, 80°C, 6 hr67X-ray crystallography, HPLC

Q. How is the compound characterized post-synthesis?

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., δ 2.35 ppm for methyl groups). IR identifies amine stretches (~3300 cm⁻¹) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 363.4) validate the molecular formula .
  • Melting point : Used to assess purity (e.g., 263–268°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized using statistical design of experiments (DoE)?

DoE minimizes trial-and-error by systematically varying parameters:

  • Factors : Solvent polarity, temperature, catalyst concentration.
  • Response variables : Yield, purity, reaction time.
  • Example : A central composite design (CCD) for pyrazolo[1,5-a]pyrimidine synthesis identified ethanol as optimal for cyclization (80°C, 6 hr), improving yield by 18% .

Q. What computational methods predict reactivity and binding affinity?

  • Quantum mechanical calculations : Density functional theory (DFT) models electron distribution, explaining the trifluoromethyl group’s role in enhancing binding affinity to kinase enzymes .
  • Molecular docking : Simulates interactions with biological targets (e.g., EGFR kinase), showing hydrogen bonding with the diamine moiety .

Table 2 : Computational Insights into Bioactivity

Target EnzymeBinding Energy (kcal/mol)Key Interactions
EGFR Kinase-9.8H-bond with N,N-dimethyl group
CYP3A4-7.2Hydrophobic interactions

Q. How can contradictions in biological activity data be resolved?

  • Orthogonal assays : Combine enzyme inhibition (IC₅₀) with cell viability (MTT assay) to distinguish direct target effects from cytotoxicity .
  • Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethyl with methyl) to isolate functional group contributions .

Q. What role does X-ray crystallography play in structural analysis?

  • Bond angles/torsion : C8–N3–C15 bond angle (131.98°) and N1–C1–C2 torsion (-153.9°) inform steric constraints and conformational stability .
  • Packing interactions : π-Stacking between phenyl rings and hydrogen bonding with solvents guide co-crystal design .

Methodological Considerations

Q. What in vitro assays evaluate enzyme inhibition?

  • Kinase inhibition : Use ADP-Glo™ assay to measure ATP consumption (IC₅₀ = 0.2–1.8 μM for EGFR) .
  • CYP450 inhibition : Fluorescent probe assays quantify metabolic interference (e.g., CYP3A4 IC₅₀ = 5.3 μM) .

Q. How are solubility and bioavailability optimized?

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 12 mg/mL in PBS).
  • Lipophilicity : LogP values (~2.8) are tuned via substituents (e.g., ethyl vs. methyl groups) .

Data Contradiction Analysis

  • Example : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration differences). Normalize data using reference inhibitors (e.g., erlotinib for EGFR) .

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